molecular formula C9H10O4S B12061878 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid

4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B12061878
M. Wt: 214.24 g/mol
InChI Key: JEZLLPSIALUKCV-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid: is an organic compound with a molecular formula of C9H10O4S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features an ethoxycarbonyl group and a carboxylic acid group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

4-ethoxycarbonyl-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H10O4S/c1-3-13-9(12)6-4-14-7(5(6)2)8(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

JEZLLPSIALUKCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the thiophene ring, which can be functionalized through various methods.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the methyl group on the thiophene ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For example, compounds synthesized from 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid showed promising results in inhibiting free radical activity. The antioxidant activity was evaluated using standard assays such as the ABTS method, revealing inhibition percentages comparable to well-known antioxidants like ascorbic acid.

CompoundInhibition Percentage
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid62.0%
Ascorbic acid88.44%

Antibacterial Properties

The antibacterial efficacy of thiophene derivatives has also been explored extensively. In vitro studies indicated that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the influence of substituents on the thiophene ring on antibacterial potency.

CompoundActivity Against S. aureusActivity Against E. coli
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid83.3%64.0%
Ampicillin25 mm (zone of inhibition)23 mm (zone of inhibition)

Pharmaceutical Applications

The compound has been investigated for its potential as an antiviral agent, particularly against flavivirus infections. Research indicates that thiophene derivatives can inhibit viral replication, making them candidates for further development in antiviral therapies.

Case Study 1: Antioxidant Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several thiophene derivatives, including those based on 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid. The antioxidant activity was assessed using the ABTS assay, demonstrating that modifications to the thiophene structure significantly impacted the inhibition rates.

Case Study 2: Antibacterial Screening

A comprehensive antibacterial screening was conducted on various thiophene derivatives, including the target compound. Results indicated that structural modifications could enhance antibacterial activity, with some derivatives outperforming traditional antibiotics in specific bacterial strains.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)-3-methylthiophene-2-carboxylic acid
  • 4-(Ethoxycarbonyl)-2-methylthiophene-3-carboxylic acid
  • 4-(Ethoxycarbonyl)-3-ethylthiophene-2-carboxylic acid

Uniqueness

4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the thiophene ring. This arrangement provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of specialized compounds with tailored properties.

Biological Activity

4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀O₄S
  • Molecular Weight : 198.24 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various thiophene derivatives. While specific data on 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is limited, compounds in this class have shown promising activity against a range of pathogens, including bacteria and fungi. For instance, derivatives with similar structures have been reported to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Thiophene derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-LOX. This suggests that 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid may also possess these properties, potentially contributing to its therapeutic applications in inflammatory diseases .

Case Studies

  • Inhibition of Nitric Oxide Synthase (NOS)
    A study evaluated the effects of thiophene derivatives on nitric oxide synthase activity. The results indicated that certain derivatives significantly inhibited both neuronal and inducible NOS, which are critical in inflammatory responses . Although specific data on 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid was not provided, the findings suggest a potential for similar activity.
  • Cytotoxicity Against Cancer Cells
    In vitro studies have assessed the cytotoxic effects of thiophene-based compounds against various cancer cell lines. For example, compounds structurally related to 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid were tested for their ability to induce apoptosis in breast cancer cells, showing promising results . This highlights the need for further investigation into the specific effects of this compound.

The mechanisms through which thiophene derivatives exert their biological activities often involve:

  • Inhibition of Enzymatic Pathways : Many compounds inhibit key enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : These compounds may affect various signaling pathways that regulate cell proliferation and apoptosis.

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeReference
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acidAntimicrobial
Similar Thiophene DerivativeAnti-inflammatory
Thiophene-based CompoundNOS Inhibition
Related Thiophene CompoundCytotoxicity in Cancer Cells

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid, and how do reaction conditions affect yield?

  • Methodology :

  • Route 1 : Carboxylation of 3-methylthiophene derivatives using CO₂ or CO in the presence of a base or palladium catalyst (yields up to 80% under optimized conditions) .
  • Route 2 : Ethoxycarbonyl functionalization via esterification of pre-synthesized thiophene-carboxylic acids, requiring anhydrous conditions and catalysts like H₂SO₄ or DCC/DMAP .
  • Key Variables : Temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading significantly impact purity and yield.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with methanol/water gradients (e.g., 30% → 100% methanol) for separation .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethoxycarbonyl (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂) and methylthiophene (δ ~2.5 ppm for CH₃) groups .
  • Mass Spectrometry : ESI-MS to verify molecular weight (calculated: ~214.23 g/mol) and detect impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to differentiate between therapeutic and toxic thresholds .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected (e.g., apoptosis induction in cancer cells vs. membrane disruption in bacteria) .
  • Comparative Assays : Parallel testing against structurally related analogs (e.g., 3-methylthiophene-2-carboxylic acid) to isolate the role of the ethoxycarbonyl group .

Q. How can computational modeling predict the compound’s reactivity in drug design applications?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites (e.g., carboxylic acid for conjugation) .
  • Docking Simulations : Screen against targets like COX-2 or EGFR using AutoDock Vina to prioritize experimental validation .
  • ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP ~2.1), bioavailability, and potential toxicity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Continuous Flow Systems : Mitigate side reactions (e.g., ester hydrolysis) by controlling residence time and temperature .
  • Chiral Chromatography : Employ immobilized cellulose-based columns for enantiomeric separation if asymmetric synthesis is incomplete .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and intermediates .

Safety and Environmental Considerations

Q. What are the recommended protocols for handling this compound given its potential toxicity?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (reported irritancy: Skin Irrit. 2, Eye Irrit. 2A) .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to limit inhalation exposure (STOT-SE 3 classification for respiratory toxicity) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before incineration to minimize environmental persistence (BCF < 100) .

Key Challenges and Future Directions

  • Limitations : Poor aqueous solubility limits in vivo applications.
  • Solutions : Develop prodrugs (e.g., methyl esters) or nanoparticle formulations .
  • Emerging Trends : Explore photocatalytic C–H activation for greener synthesis .

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